ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

This densely functionalized pyrazole features orthogonal C5-amino, C4-bromo, and C3-ethyl ester groups that enable sequential, non-interfering transformations—diazotization, cross-coupling, and ester manipulation—from a single intermediate. Ideal for parallel synthesis of diverse compound libraries. Validated core in kinase inhibitor and endothelin receptor antagonist programs. ≥95% purity ensures process reproducibility. Streamline SAR exploration and reduce inventory complexity. Request a quote or order a sample today.

Molecular Formula C7H10BrN3O2
Molecular Weight 248.08 g/mol
CAS No. 1174305-82-8
Cat. No. B1498324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
CAS1174305-82-8
Molecular FormulaC7H10BrN3O2
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)N)C
InChIInChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3
InChIKeyNSSBDZHCWARRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1174305-82-8): A Core Pyrazole Scaffold for Precision Synthesis


Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1174305-82-8) is a densely functionalized pyrazole derivative with the molecular formula C₇H₁₀BrN₃O₂ and a molecular weight of 248.08 g/mol . Its structure features a 1-methylpyrazole core bearing three synthetically orthogonal handles: an ethyl ester at C3, a bromine atom at C4, and a primary amino group at C5 . This unique substitution pattern enables divergent and sequential functionalization, establishing the compound as a strategic building block for generating complex molecular libraries in medicinal chemistry and agrochemical research .

Why Standard Pyrazole Carboxylates Cannot Replace Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1174305-82-8)


The specific 5-amino-4-bromo-3-carboxylate substitution pattern is not interchangeable with common pyrazole analogs such as methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS 211738-66-8) or ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . The presence of the 5-amino group is the critical differentiator; it provides a nucleophilic site for diazotization, amidation, and heterocycle formation that is completely absent in deamino analogs . Substituting with a non-brominated or 5-unsubstituted pyrazole would forfeit the orthogonal reactivity required for sequential diversification strategies, directly impacting synthetic route feasibility and the diversity of accessible final compounds .

Quantitative Differentiators for Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1174305-82-8) Selection


Unique 5-Amino Group Provides Orthogonal Synthetic Utility Lacking in Deamino Analogs

The target compound possesses a primary amino group at the 5-position. This functional handle enables unique transformations—such as diazotization, amide coupling, and heterocycle formation—that are chemically inaccessible with the closest commercially available analog, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, which lacks any substitution at the 5-position . This orthogonal reactivity is essential for constructing diverse chemical libraries.

Medicinal Chemistry Organic Synthesis Building Block

Higher Hydrogen-Bond Donor Capacity Relative to Common Pyrazole Carboxylates

The topological polar surface area (tPSA) for the target compound is 70.14 Ų, which is significantly higher than the 44.1 Ų calculated for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . This difference, driven primarily by the 5-amino group, results in the target compound having 1 hydrogen-bond donor (Hdon) compared to 0 for the methyl ester analog .

Physicochemical Property Medicinal Chemistry Solubility

Moderately Increased Lipophilicity Versus Methyl Ester Analog

The consensus Log P (o/w) for the target compound is 1.1 . This is comparable to the LogP of 1.07 reported for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate . The presence of the ethyl ester and the 5-amino group in the target compound balances lipophilicity, potentially offering improved membrane permeability relative to the more polar 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (not commercially standard) while maintaining favorable solubility characteristics.

Lipophilicity LogP ADME

Precision Applications for Ethyl 5-Amino-4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 1174305-82-8)


Divergent Library Synthesis via Orthogonal Functionalization

The combination of a C4-bromo substituent (for cross-coupling), a C5-amino group (for amidation or diazotization), and a C3-ethyl ester (for hydrolysis or transesterification) enables sequential, non-interfering transformations. This orthogonality allows a single batch of the compound to serve as a common intermediate for generating diverse compound collections, as demonstrated in the one-step synthesis protocol under Vilsmeier conditions that yields the product quantitatively [1]. This reduces the need for multiple specialized building blocks in a parallel synthesis workflow.

Scaffold for Kinase Inhibitor and Receptor Antagonist Design

Pyrazole carboxylates are validated cores in kinase inhibitor and receptor antagonist programs. While direct biological data for this specific compound is limited, its structural features align with known pharmacophores. For instance, pyrazole acid derivatives with similar substitution patterns have demonstrated potent endothelin receptor antagonism, with compound 7m showing nanomolar binding to ETA and an ETA/ETB selectivity ratio of 36 [2]. The target compound's 5-amino group provides a vector for installing substituents that can modulate potency and selectivity in such target classes.

Agrochemical Intermediate for Herbicide and Fungicide Development

The 4-bromo-5-amino-pyrazole core is a recognized precursor in the synthesis of agrochemicals, particularly herbicides and fungicides. The compound's high purity (≥95% as verified by NMR, HPLC, and GC ) and well-defined physicochemical profile (boiling point 363.2°C at 760 mmHg [3]) make it suitable for process development and scale-up activities in industrial research settings.

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